5-Amino-2-ethyl-4-fluorophenol
CAS No.: 139443-59-7
Cat. No.: VC21232622
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139443-59-7 |
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Molecular Formula | C8H10FNO |
Molecular Weight | 155.17 g/mol |
IUPAC Name | 5-amino-2-ethyl-4-fluorophenol |
Standard InChI | InChI=1S/C8H10FNO/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2,10H2,1H3 |
Standard InChI Key | DABRFPXPBWAMMU-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C=C1O)N)F |
Canonical SMILES | CCC1=CC(=C(C=C1O)N)F |
Introduction
Chemical Structure and Identification
5-Amino-2-ethyl-4-fluorophenol is an aminophenol derivative characterized by a benzene ring with four substituents: an amino group (-NH₂), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a fluorine atom. The specific positioning of these functional groups contributes to its unique chemical behavior and applications.
Basic Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 5-amino-2-ethyl-4-fluorophenol |
CAS Registry Number | 139443-59-7 |
Molecular Formula | C₈H₁₀FNO |
Molecular Weight | 155.17 g/mol |
PubChem CID | 19940168 |
SMILES Notation | CCc1cc(F)c(N)cc1O |
InChI | InChI=1S/C8H10FNO/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2,10H2,1H3 |
InChIKey | DABRFPXPBWAMMU-UHFFFAOYSA-N |
The compound's structure includes a benzene ring with the amino group at position 5, the ethyl group at position 2, the fluorine atom at position 4, and the hydroxyl group connected to position 1 .
Physical and Chemical Properties
The physical and chemical properties of 5-amino-2-ethyl-4-fluorophenol determine its behavior in various chemical reactions and its potential applications in different fields.
Physical Properties
Chemical Properties
Based on its structure, 5-amino-2-ethyl-4-fluorophenol possesses chemical reactivity characteristic of aminophenols. The presence of both amino and hydroxyl functional groups attached to the aromatic ring makes it particularly suitable for oxidative coupling reactions, which explains its application in hair dye formulations .
The fluorine atom at position 4 enhances the compound's stability while altering the electron distribution in the aromatic system, potentially affecting its reactivity in specific chemical environments. The ethyl group at position 2 contributes to the lipophilicity of the molecule.
Applications in Hair Dye Formulations
The primary documented application of 5-amino-2-ethyl-4-fluorophenol is in oxidative hair dye formulations, as evidenced by its inclusion in several patents .
Role in Oxidative Hair Dyes
5-Amino-2-ethyl-4-fluorophenol belongs to the 3-aminophenol derivatives class, which serves as important components in oxidative hair dye formulations. These compounds typically function as primary intermediates or couplers in the dye formation process .
When combined with an oxidizing agent (typically hydrogen peroxide), these compounds undergo oxidative coupling reactions to form larger, colored molecules that provide the dyeing effect within the hair shaft. The specific substitution pattern of 5-amino-2-ethyl-4-fluorophenol likely contributes to particular color characteristics in the final dye formulation .
Patent Information
The compound is mentioned specifically in European Patent EP0485544, which describes "Oxidative hair dye containing 3-aminophenol derivatives, process for oxidative dyeing of hair and new 3-aminophenol derivatives" . This patent suggests that the compound may produce specific hair coloration effects when used in oxidative dye systems.
Comparison with Related Compounds
To better understand the chemical behavior and potential applications of 5-amino-2-ethyl-4-fluorophenol, it is useful to compare it with structurally related compounds.
Comparison with Other Aminophenols
The substitution pattern significantly affects the chemical reactivity and application profile of these compounds. For example, the change from an ethyl group to a chlorine atom (as in 5-amino-2-chloro-4-fluorophenol) alters the electronic properties of the molecule, potentially changing its color contribution in dye applications and its reactivity in coupling reactions .
Analytical Methods for Identification
For analytical purposes, 5-amino-2-ethyl-4-fluorophenol can be identified and characterized using various instrumental techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the ethyl group, aromatic protons, and amino protons
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Mass Spectrometry: Would display a molecular ion peak at m/z 155 corresponding to its molecular weight
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Infrared Spectroscopy: Would show characteristic bands for O-H, N-H, C-F, and aromatic C=C bonds
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UV-Visible Spectroscopy: Would demonstrate absorption patterns typical of substituted phenols
Research Gaps and Future Directions
The available literature on 5-amino-2-ethyl-4-fluorophenol appears limited, suggesting several potential research directions:
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Development of optimized synthesis routes for this compound
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Investigation of its potential applications beyond hair dye formulations
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Detailed toxicological and environmental impact studies
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Structure-activity relationship studies comparing its performance with related aminophenol derivatives in various applications
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